(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

Catalog No.
S528949
CAS No.
83912-90-7
M.F
C20H20N2O8S2
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3...

CAS Number

83912-90-7

Product Name

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

IUPAC Name

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

Molecular Formula

C20H20N2O8S2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1

InChI Key

VZUFPCHAVLFFAY-GGLVFAGASA-N

SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC

Solubility

Soluble in DMSO

Synonyms

Gliovirin

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC

Description

The exact mass of the compound Gliovirin is 480.0661 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gliovirin is a naturally occurring antibiotic produced by the fungus Trichoderma virens, specifically strains designated as "P" strains []. Research into gliovirin focuses on two main areas: its role in biocontrol of plant pathogens and its potential as an anti-cancer agent.

Biocontrol Agent

Gliovirin has been shown to be effective against a specific plant pathogen, Pythium ultimum, a fungus that causes damping-off disease in seedlings [, ]. When Trichoderma virens colonizes plant roots, it produces gliovirin, which helps to suppress the growth of Pythium ultimum []. This makes Trichoderma virens a potential biocontrol agent for protecting crops from this harmful fungus.

The compound (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione is a complex organic molecule characterized by its unique structural features that include multiple functional groups and stereocenters. The compound belongs to a class of hybrid molecules that often exhibit significant biological activities due to their intricate architectures. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

  • The exact mechanism by which gliovirin inhibits Pythium ultimum remains unclear [].
  • However, its specific targeting of oomycetes suggests it might disrupt their cell wall synthesis or membrane function [].
  • Data on gliovirin's toxicity is scarce.
  • Since it's a naturally occurring fungal metabolite, significant human health hazards are not expected at environmentally relevant concentrations [].
  • However, further research is needed to definitively assess its safety profile.

The chemical reactivity of this compound can be explored through various types of reactions typical for organic compounds with similar functional groups:

  • Nucleophilic substitutions involving the hydroxyl groups.
  • Redox reactions, particularly due to the presence of the dioxo group.
  • Cyclization reactions, which may occur under specific conditions given its polycyclic structure.

These reactions are essential for understanding how the compound can be modified or utilized in synthetic pathways.

The biological activity of this compound is an area of active research. Compounds with similar structures often exhibit:

  • Antimicrobial properties, as noted in related studies where hybrid molecules showed efficacy against various bacterial strains .
  • Anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antioxidant activities, which are common in compounds containing phenolic groups.

The specific biological activities of this compound would need to be evaluated through experimental assays to determine its effectiveness against specific targets.

Synthesis methods for such complex molecules typically involve:

  • Multicomponent reactions (MCRs): These are efficient for constructing diverse libraries of compounds with high yields and reduced reaction times .
  • Sequential reactions: This involves multiple steps where intermediates are formed and subsequently transformed into the final product.
  • Catalytic methods: Utilizing metal catalysts can enhance reaction rates and selectivity in the synthesis process .

Recent advances in synthetic methodologies have made it possible to streamline the production of such complex molecules while maintaining high levels of efficiency and yield.

The potential applications for this compound include:

  • Pharmaceutical development: Due to its possible antimicrobial and anti-inflammatory properties.
  • Material science: As a precursor for developing new materials with specific properties.
  • Biochemical research: As a tool for studying biological pathways or mechanisms due to its structural complexity.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies could include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro and in vivo studies: To evaluate the biological effects and therapeutic potential.
  • Molecular docking studies: To predict how the compound interacts at a molecular level with target proteins.

Such studies would provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione. These include:

  • Resveratrol: Known for its antioxidant properties and potential health benefits.
  • Curcumin: Exhibits anti-inflammatory and anticancer activities.
  • Quercetin: A flavonoid with strong antioxidant capabilities.

Comparison Table

CompoundKey FeaturesBiological Activity
ResveratrolPolyphenolic structureAntioxidant, anti-inflammatory
CurcuminDiarylheptanoidAnti-inflammatory, anticancer
QuercetinFlavonoidAntioxidant, antihistamine
Target CompoundComplex polycyclic structurePotential antimicrobial effects

This comparison highlights the unique aspects of the target compound while situating it within a broader context of biologically active molecules. Its intricate structure may confer unique properties that distinguish it from these well-studied compounds.

Purity

>70% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

480.06610795 g/mol

Monoisotopic Mass

480.06610795 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T311L5925

Dates

Modify: 2023-11-23
1. Rether, J., Serwe, A., Anke, T., et al. Inhibition of inducible tumor necrosis factor-α expression by the fungal epipolythiodiketopiperazine gliovirin. Biol. Chem. 388(6), 627-637 (2007).
2. Howell, C.R., and Stipanovic, R.D. Gliovirin, a new antibiotic from Gliocladium virens, and its role in the biological control of Pythium ultimum. Can. J. Microbiol. 29(3), 321-324 (1983).
3. Iwatsuki, M., Otoguro, K., Ishiyama, A., et al. In vitro antitrypanosomal activity of 12 low-molecular-weight antibiotics and observations of structure/activity relationships. J. Antibiot. (Tokyo) 63(10), 619-622 (2010).

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